1-butylsulfonyl-N-(4-hydroxyphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butylsulfonyl-N-(4-hydroxyphenyl)piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butylsulfonyl-N-(4-hydroxyphenyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonation reactions using appropriate sulfonating agents.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through substitution reactions involving phenolic compounds and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-butylsulfonyl-N-(4-hydroxyphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-butylsulfonyl-N-(4-hydroxyphenyl)piperidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-butylsulfonyl-N-(4-hydroxyphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . The compound may exert its effects through binding to these targets and altering their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine derivative with anticancer and anti-inflammatory activities.
Uniqueness
1-butylsulfonyl-N-(4-hydroxyphenyl)piperidine-3-carboxamide is unique due to its specific structural features, such as the butylsulfonyl and hydroxyphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives.
Properties
IUPAC Name |
1-butylsulfonyl-N-(4-hydroxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-2-3-11-23(21,22)18-10-4-5-13(12-18)16(20)17-14-6-8-15(19)9-7-14/h6-9,13,19H,2-5,10-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZQXPIUNZEGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.